7-Fluorocinnolin-4(1H)-one

Description

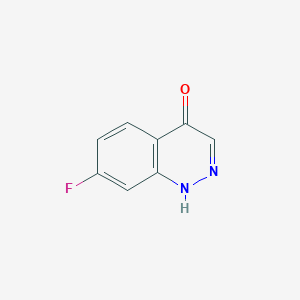

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1H-cinnolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURMPCDTEFYBQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NN=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Fluorocinnolin-4(1H)-one: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold with a wide array of documented pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5] This guide provides a comprehensive technical overview of 7-Fluorocinnolin-4(1H)-one, a member of this promising class of compounds, for researchers and professionals engaged in drug development. While specific data for this molecule is emerging, this document synthesizes available information and provides expert insights based on analogous structures to illuminate its potential in medicinal chemistry.

Core Molecular Attributes of this compound

This compound is a fluorinated derivative of the cinnoline-4-one core. The placement of the fluorine atom at the 7-position is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its pharmacokinetic profile and target interactions.

Chemical Structure

The chemical structure of this compound is characterized by a cinnoline ring system with a ketone group at the 4-position and a fluorine atom at the 7-position. The "(1H)" designation indicates that the nitrogen at position 1 is protonated.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for assessing its drug-like characteristics.

| Property | Value | Source |

| CAS Number | 1176417-30-3 | [6][7][8] |

| Molecular Formula | C₈H₅FN₂O | [6][8] |

| Molecular Weight | 164.14 g/mol | [8] |

| Appearance | Solid (predicted) | N/A |

| Solubility | Poorly soluble in water (predicted), soluble in organic solvents like DMSO and DMF. | N/A |

| LogP (predicted) | 1.2 - 1.8 | N/A |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively published, a plausible synthetic route can be extrapolated from established methods for analogous fluorinated cinnolinones.[2][3] A common and effective approach involves the diazotization of a substituted aniline followed by an intramolecular cyclization.

Proposed Synthetic Pathway

A potential synthesis of this compound could commence with 3-fluoroaniline. The key steps would likely involve:

-

Diazotization: Reaction of 3-fluoroaniline with a source of nitrous acid (e.g., sodium nitrite in acidic conditions) to form a diazonium salt.

-

Coupling and Cyclization: The diazonium salt can then be reacted with a suitable three-carbon synthon, such as an enolate derived from a β-ketoester, followed by an acid- or base-catalyzed intramolecular cyclization to form the cinnolinone ring.

Caption: A plausible synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and pyridinone rings. The fluorine atom at the 7-position will likely cause splitting of the signals for the adjacent aromatic protons (H-6 and H-8) due to H-F coupling. A broad singlet corresponding to the N-H proton is also anticipated.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon atom attached to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of an aryl fluoride.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 164.14.

Biological Activities and Therapeutic Potential

The biological activities of this compound have not been explicitly reported. However, based on the known pharmacology of related fluorinated cinnolines and quinolones, several potential therapeutic applications can be hypothesized.

Potential as an Antibacterial Agent

Many fluorinated quinolone and cinnoline derivatives exhibit potent antibacterial activity.[9][10][11] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The fluorine atom at a key position can enhance the binding of the drug to these enzymes. It is plausible that this compound could exhibit similar antibacterial properties.

Potential as an Anticancer Agent

The cinnoline scaffold is also found in a number of compounds with demonstrated anticancer activity.[4][5] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The substitution with a fluorine atom can enhance the potency and selectivity of these compounds.[1] For example, fluorinated quinoline derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[12]

Caption: A hypothesized signaling pathway for the anticancer activity of this compound.

Experimental Protocols for Biological Evaluation

To investigate the therapeutic potential of this compound, a series of in vitro and in vivo experiments would be necessary. Below is a representative protocol for an initial in vitro cytotoxicity screening.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in selected cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in complete medium.

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the 96-well plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing DMSO at the same concentration as the highest compound concentration (vehicle control).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

-

Caption: A step-by-step workflow for the MTT-based in vitro cytotoxicity assay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. The strategic placement of a fluorine atom on the pharmacologically active cinnoline core suggests a high potential for novel biological activities. While direct experimental data remains limited, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established principles and data from analogous compounds.

Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequent in-depth biological screening against a panel of bacterial strains and cancer cell lines is warranted to elucidate its therapeutic potential. Further derivatization of the cinnolinone core could also lead to the discovery of new chemical entities with enhanced potency and selectivity. The insights provided in this guide are intended to catalyze further investigation into this intriguing molecule and its potential contributions to the development of new therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. ijper.org [ijper.org]

- 3. ijariit.com [ijariit.com]

- 4. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. echemi.com [echemi.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 1176417-30-3 | CAS数据库 [m.chemicalbook.com]

- 9. Fluorocinnoline derivatives. II. Synthesis and antibacterial activity of fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl)-fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl) fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 7-Fluorocinnolin-4(1H)-one

A Senior Application Scientist's Approach to Elucidating the Bioactivity of a Novel Cinnoline Compound

Abstract

7-Fluorocinnolin-4(1H)-one represents a novel chemical entity within the broader class of cinnoline derivatives, a scaffold known for a wide spectrum of pharmacological activities.[1][2] As direct literature on this specific fluorinated analogue is scarce, this guide adopts a first-principles approach, grounded in the established pharmacology of the cinnolinone family. We will first synthesize the known biological targets of related cinnoline compounds to build a foundational hypothesis for the mechanism of action. Subsequently, this guide will provide a comprehensive, field-proven roadmap for researchers, detailing the necessary experimental workflows to precisely define the molecular mechanism, target engagement, and cellular effects of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel heterocyclic compounds.

Introduction: The Cinnoline Scaffold as a Privileged Structure

The cinnoline ring system, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry.[3] This scaffold is present in numerous compounds demonstrating a wide array of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and antihypertensive activities.[2][3][4][5] The versatility of the cinnoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacodynamic and pharmacokinetic properties.[1][4]

The compound of interest, this compound, introduces two key features to the basic cinnolinone core:

-

The 4-oxo group: This suggests the molecule is a "cinnolinone," a ketone derivative of cinnoline.

-

A fluorine atom at the 7th position: Halogenation, particularly fluorination, is a common strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate cell permeability. The substitution of fluorine on cinnoline derivatives has been specifically noted to increase antibacterial and antitumor activity.[4]

Given the novelty of this specific compound, a direct mechanism of action cannot be stated. However, by examining its structural relatives, we can infer a highly probable starting point for investigation. Many biologically active cinnoline derivatives have been identified as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.

Inferred Mechanism of Action: Learning from Cinnoline Analogs

A substantial body of evidence points toward kinase inhibition as a primary mechanism for many bioactive cinnoline derivatives. Kinases are enzymes that transfer a phosphate group from ATP to a specific substrate, and their dysregulation is a hallmark of many diseases, particularly cancer.

The general hypothesis is that the cinnoline scaffold acts as a "hinge-binder," inserting into the ATP-binding pocket of a target kinase. The nitrogen atoms of the heterocyclic ring system can form critical hydrogen bonds with the amino acid residues in the hinge region of the kinase, effectively blocking ATP from binding and shutting down the enzyme's catalytic activity.

While the precise target of this compound is unknown, related cinnoline and quinoline-based compounds (a similar heterocyclic scaffold) have shown inhibitory activity against receptor tyrosine kinases (RTKs) such as:

-

EGFR (Epidermal Growth Factor Receptor): A key driver in many epithelial cancers.[6]

-

MET (Mesenchymal-Epithelial Transition factor): Implicated in cell proliferation, motility, and invasion, particularly in metastatic cancers.

-

ALK (Anaplastic Lymphoma Kinase): A target in certain types of lung cancer and neuroblastoma.

Therefore, a plausible, albeit unconfirmed, mechanism for this compound is the inhibition of a protein kinase involved in oncogenic signaling. The 7-fluoro substitution could enhance the binding affinity within the ATP pocket or block a site of metabolism, increasing the compound's potency and duration of action.

A Roadmap for Mechanism of Action Elucidation: Experimental Protocols

To move from a hypothesis to a validated mechanism, a structured experimental cascade is required. The following workflow represents a robust, self-validating system for characterizing the activity of this compound.

Phase 1: Target Identification & Initial Screening

The first directive is to identify the molecular target(s). A broad, unbiased approach is most effective.

Protocol: Large-Scale Kinase Panel Screening

-

Objective: To identify which kinase(s) from a large, diverse panel are inhibited by the compound.

-

Methodology:

-

Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

-

Specify a single, high concentration for the initial screen (e.g., 10 µM) against a panel of 300-400 kinases.

-

The assay typically measures the remaining kinase activity in the presence of the compound, often using a luminescence-based ATP detection method.

-

-

Data Analysis & Causality:

-

The primary output is a list of kinases with "% Inhibition" at the tested concentration.

-

Decision Point: Any kinase inhibited by >90% is considered a preliminary "hit." This stringent cutoff minimizes false positives and focuses resources on the most promising targets. This high bar is set because the goal is to find a primary, potent target, not weak, off-target interactions.

-

Phase 2: Target Validation & Potency Determination

Once preliminary hits are identified, the next step is to confirm the interaction and quantify the compound's potency.

Protocol: IC50 Determination via Dose-Response Assay

-

Objective: To determine the concentration of this compound required to inhibit 50% of the target kinase's activity (IC50).

-

Methodology:

-

For each "hit" kinase from Phase 1, set up a series of enzymatic reactions.

-

Create a serial dilution of the compound, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM).

-

Incubate the kinase, its specific substrate, and ATP with each concentration of the compound.

-

Measure the enzymatic activity at each concentration.

-

-

Data Analysis & Causality:

-

Plot the % inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Interpretation: A lower IC50 value indicates higher potency. An IC50 in the nanomolar range is often considered characteristic of a potent drug candidate. This quantitative measure is critical for ranking hits and making decisions about which targets to pursue in a cellular context.

-

| Parameter | Description | Significance |

| % Inhibition | The percentage reduction in enzyme activity at a single compound concentration. | Used for initial hit identification. |

| IC50 (nM) | The concentration of inhibitor required to reduce enzyme activity by 50%. | A quantitative measure of potency. |

| Ki (nM) | The inhibition constant; a measure of the binding affinity of the inhibitor to the enzyme. | Provides a more fundamental measure of affinity than IC50. |

Diagram: Proposed Experimental Workflow

The logical flow from initial screening to cellular validation is crucial for a robust investigation.

Caption: A logical workflow for elucidating the mechanism of action.

Phase 3: Cellular Activity Confirmation

Demonstrating that the compound inhibits the target in vitro is not enough. The crucial next step is to prove it engages the target within a living cell and produces a biological effect.

Protocol: Western Blot for Target Phosphorylation

-

Objective: To show that this compound inhibits the activity of the target kinase in a cellular context.

-

Methodology:

-

Select a cell line where the target kinase is known to be active (e.g., a cancer cell line with a known activating mutation of the kinase).

-

Treat the cells with increasing concentrations of the compound for a defined period (e.g., 2-24 hours).

-

Lyse the cells to extract the proteins.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with two primary antibodies: one that recognizes the phosphorylated (active) form of the target kinase (e.g., anti-pMET) and another that recognizes the total amount of the target kinase protein (e.g., anti-total-MET).

-

Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

-

Data Analysis & Causality:

-

A dose-dependent decrease in the signal from the phospho-specific antibody, with no change in the signal from the total protein antibody, is the "gold standard" evidence of on-target inhibition in cells. It proves that the compound is not simply killing the cells or reducing protein expression, but is specifically blocking the kinase's activity.

-

Diagram: Hypothesized Signaling Pathway Inhibition

This diagram illustrates how a kinase inhibitor like this compound might work in a cellular pathway, for example, by targeting the MET receptor.

Caption: Hypothesized inhibition of the MET signaling pathway.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be empirically determined, its structural characteristics strongly suggest a role as a kinase inhibitor. The cinnolinone scaffold is a well-validated pharmacophore for targeting the ATP-binding site of various kinases. The addition of a fluorine atom at the 7-position is a rational design choice to potentially enhance potency and drug-like properties.

The experimental workflow detailed in this guide provides a clear and logical path for any research team to follow. By progressing from broad, unbiased screening to specific in vitro and cellular validation assays, researchers can confidently identify the primary molecular target, quantify the compound's potency, and confirm its on-target effect in a biological system. This systematic approach is essential for advancing novel compounds like this compound from a chemical curiosity to a potential therapeutic agent.

References

Introduction: The Strategic Convergence of a Privileged Scaffold and a "Magic Bullet" Atom

An In-Depth Technical Guide to the Biological Activity of Fluorinated Cinnolinones

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the cinnoline scaffold, a bicyclic aromatic heterocycle, has consistently emerged as a structure of significant pharmacological interest.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[2][3] The versatility of the cinnoline nucleus allows for structural modifications that can fine-tune its interaction with various biological targets, making it a "privileged scaffold" in drug discovery programs.[3][4]

Parallel to the exploration of heterocyclic scaffolds, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[5] Fluorine, the most electronegative element, possesses a small atomic size and unique electronic properties.[6][7] Its introduction into a molecule can profoundly influence key pharmacokinetic and pharmacodynamic parameters, such as metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins.[5][6][8] This has led to fluorine being dubbed a "magic bullet" atom, with approximately 20% of all commercial pharmaceuticals containing at least one fluorine atom.[5]

This technical guide delves into the convergence of these two powerful strategies: the biological activity of fluorinated cinnolinones. We will explore how the unique properties of fluorine modulate the therapeutic potential of the cinnoline core, with a focus on anticancer and antimicrobial applications. This document is designed to serve as a comprehensive resource, synthesizing technical data with field-proven insights to guide future research and development in this promising area.

Part 1: Anticancer Activity of Fluorinated Cinnolinones

The quest for novel oncology therapeutics has identified various nitrogen-containing heterocycles as fertile ground for discovery.[9] Cinnoline derivatives, in particular, have been investigated as potential anticancer agents, targeting key cellular machinery involved in cancer progression.[2][4] The introduction of fluorine can enhance this activity by improving target engagement and pharmacokinetic profiles.

Mechanism of Action: Targeting Critical Cancer Pathways

While research into fluorinated cinnolinones is an emerging field, studies on closely related fluorinated structures provide significant mechanistic insights. A primary mechanism involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[10]

One key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivity is implicated in numerous cancers.[10][11] Certain fluorinated cinnamide derivatives, which share structural similarities with cinnolinones, have demonstrated potent EGFR inhibitory activity.[10][12][13] Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to cell cycle arrest and apoptosis.[10]

Caption: EGFR signaling pathway and point of inhibition.

Furthermore, these compounds can induce apoptosis through the intrinsic mitochondrial pathway. This is characterized by a decrease in the mitochondrial membrane potential (MMP), a key event that precedes the release of pro-apoptotic factors like cytochrome c.[11] The resulting cell cycle arrest, often at the G1 phase, prevents cancer cells from replicating.[10][11]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of these molecules is highly dependent on their chemical structure. Continuing research on fluorinated heterocycles has revealed several key SAR principles:

-

Fluorine Position: The placement of the fluoro substituent is critical. For instance, a 4-fluoro substituent on a phenyl ring attached to the core structure often appears in potent EGFR tyrosine kinase inhibitors, enhancing cytotoxic activity.[10]

-

Side Chains: The nature of substituents at other positions significantly modulates activity. The addition of moieties like N-(N-pyrimidin-2-ylbenzenesulphamoyl) has been shown to produce compounds with IC50 values in the low micromolar range, superior to some standard chemotherapeutic agents.[10][12]

Data Summary: In Vitro Cytotoxicity

The antiproliferative activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative data for a series of p-fluorocinnamide derivatives against the HepG2 liver cancer cell line.

| Compound ID | Key Structural Moiety | IC50 (µM) vs. HepG2 Cells | Reference |

| Derivative 6 | N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone | 4.23 | [10],[12] |

| Staurosporine (Ref.) | Standard Kinase Inhibitor | 5.59 | [10],[12] |

This data highlights that strategic fluorination and substitution can yield compounds with greater potency than established reference drugs.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated cinnolinone compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a reference drug (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Standard workflow for an MTT cytotoxicity assay.

Part 2: Antimicrobial Activity of Fluorinated Cinnolinones

The development of the fluorinated quinolones in the 1980s was a major advance in antimicrobial therapy, demonstrating that a fluorine atom at position-6 confers broad and potent activity.[14] This success has spurred investigation into other fluorinated heterocyclic scaffolds, including cinnolinones, as novel antibacterial agents.[15]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary mechanism of action for the closely related fluoroquinolone class is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[14] This enzyme is essential for bacterial survival as it manages the topology of DNA by introducing negative supercoils, a process critical for DNA replication and transcription.[14] By blocking this enzyme, fluorinated cinnolinones can inhibit protein synthesis and cell division, leading to bacterial cell death. This mode of action is distinct from many other antibiotic classes, making these compounds potentially effective against resistant strains.

Caption: Mechanism of bacterial DNA gyrase inhibition.

Structure-Activity Relationship (SAR) Insights

Chemical modification of the cinnolinone core has been studied to improve the antibacterial spectrum and potency.[15]

-

Fluorination Pattern: The presence and position of fluorine atoms are crucial. For example, 6,7,8-trifluoro and 6,7-difluoro cinnoline precursors have been used to generate active compounds.[15]

-

N1-Alkylation: The alkyl group at the N-1 position is vital for antibacterial activity, a finding consistent with SAR studies of quinolones.[15][16]

-

C7-Substituents: Displacement reactions at the C-7 position with nucleophiles like amines can introduce moieties (e.g., piperazine rings in quinolones) that broaden the spectrum of activity.[15][17]

Studies have shown that while some fluorinated cinnoline-3-carboxylic acids exhibit a broader spectrum and greater potency than older drugs like cinoxacin, they are generally less active than highly optimized fluoroquinolones like norfloxacin.[15] This indicates that while the scaffold is promising, further optimization is required to achieve clinical relevance.

Data Summary: In Vitro Antibacterial Activity

The efficacy of an antimicrobial agent is measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Fluorinated Cinnoline Deriv. (CN-7) | E. coli | 12.5 | [18] |

| Fluorinated Cinnoline Deriv. (CN-11, CN-12) | M. tuberculosis H37Rv | 12.5 | [18] |

| Cinoxacin (Ref.) | Gram-negative bacteria | Variable (Generally higher) | [15] |

| Norfloxacin (Ref.) | Broad Spectrum | Variable (Generally lower) | [15] |

These findings demonstrate that fluorinated cinnolinones possess significant activity against both common bacteria and challenging pathogens like Mycobacterium tuberculosis.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold-standard technique for determining the MIC of an antimicrobial agent against bacteria.

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest drug concentration that inhibits visible bacterial growth after a defined incubation period.

Step-by-Step Methodology:

-

Prepare Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluorinated cinnolinone compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Final volumes should be 50 µL per well.

-

Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration of approximately 5x10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well of the compound plate, bringing the final volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear). A reading aid or spectrophotometer can also be used.

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

The strategic fluorination of the cinnolinone scaffold represents a promising avenue for the development of novel therapeutic agents. The incorporation of fluorine can significantly enhance biological activity, leading to compounds with potent anticancer and antimicrobial properties. Mechanistic studies point towards the inhibition of critical targets like EGFR in cancer and DNA gyrase in bacteria, providing a solid rationale for further development.

While initial results are encouraging, the field is still in its early stages. Future research should focus on:

-

Lead Optimization: Expanding SAR studies to refine the substitution patterns on the cinnolinone ring to maximize potency and selectivity while minimizing off-target effects and potential toxicity.

-

Mechanism Elucidation: Deeper investigation into the precise molecular interactions with their targets and the downstream cellular consequences.

-

In Vivo Evaluation: Progressing the most promising candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Broadening Scope: Exploring the potential of fluorinated cinnolinones against other therapeutic targets, including viral polymerases, other kinases, or inflammatory mediators.

By leveraging the principles of medicinal chemistry and molecular pharmacology, fluorinated cinnolinones can be developed from promising chemical matter into the next generation of targeted therapeutics.

References

- 1. ijper.org [ijper.org]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. mdpi.com [mdpi.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 7. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents | CoLab [colab.ws]

- 12. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorocinnoline derivatives. II. Synthesis and antibacterial activity of fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

A Technical Guide to the Spectroscopic Characterization of 7-Fluorocinnolin-4(1H)-one

This guide provides an in-depth technical overview of the essential spectroscopic techniques required for the structural elucidation and verification of 7-Fluorocinnolin-4(1H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The methodologies and data interpretations presented herein are grounded in established scientific principles to ensure accuracy, reliability, and reproducibility.

Introduction: The Imperative for Structural Verification

This compound belongs to the cinnoline class of nitrogen-containing heterocyclic compounds. Cinnoline derivatives are recognized for a wide range of pharmacological activities, making them valuable scaffolds in drug discovery.[1][2] The introduction of a fluorine atom at the 7-position can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its therapeutic profile.

Given these considerations, unambiguous confirmation of the molecular structure following synthesis is paramount. Spectroscopic analysis, combining Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the atomic framework, provides the definitive evidence required for advancing a compound to further study. This document outlines the core principles, experimental protocols, and expected data for the comprehensive characterization of this specific molecule.

Part 1: Molecular Formula Confirmation via Mass Spectrometry

Mass spectrometry is the foundational technique for determining the molecular weight of a synthesized compound, thereby confirming its elemental composition. For a polar, nitrogen-containing heterocycle like this compound, High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is the method of choice.

Expertise & Causality: Why ESI-HRMS?

Electrospray Ionization (ESI) is a "soft" ionization technique that is exceptionally well-suited for analyzing polar molecules that might otherwise fragment under harsher ionization methods.[3][4] By applying a high voltage to a liquid sample, ESI generates gaseous ions from solution with minimal degradation, preserving the molecular ion for detection.[5][6] This is critical for obtaining a clear molecular weight. Coupling ESI with a high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap) allows for the measurement of the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), enabling the confident determination of the compound's elemental formula.

Experimental Protocol: ESI-HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the purified this compound in 1 mL of a high-purity solvent such as methanol or acetonitrile. The sample should be fully dissolved to prevent clogging of the infusion line.

-

Instrument Setup: The sample is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Parameters: Operate the ESI source in positive ion mode. The protonated molecule, [M+H]⁺, is the expected species due to the presence of basic nitrogen atoms in the cinnoline core. Key parameters include:

-

Capillary Voltage: ~3.0-4.0 kV

-

Nebulizing Gas (Nitrogen): Adjusted to ensure a stable spray.[5]

-

Drying Gas (Nitrogen): Set to a temperature and flow rate sufficient to desolvate the ions (e.g., 300-350 °C).

-

-

Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da) using a high-resolution mass analyzer.

Data Presentation and Interpretation

The primary goal is to match the experimentally observed m/z value with the theoretically calculated exact mass for the protonated molecule.

| Property | Value |

| Molecular Formula | C₈H₅FN₂O |

| Calculated Exact Mass | 164.0386 g/mol |

| Expected Ion (Positive Mode) | [C₈H₅FN₂O + H]⁺ |

| Calculated m/z for [M+H]⁺ | 165.0464 |

| Observed m/z | 165.046X (within 5 ppm error) |

A measured m/z value that aligns with the calculated value to within a 5 parts-per-million (ppm) mass accuracy provides high-confidence verification of the elemental formula.

Visualization: ESI-HRMS Workflow

Caption: Workflow for ESI-HRMS analysis of this compound.

Part 2: Structural Elucidation via NMR Spectroscopy

While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular architecture.

Expertise & Causality: Solvent Selection

The choice of a deuterated solvent is a critical first step in NMR analysis.[7] Key factors include the analyte's solubility and the position of residual solvent signals.[8][9] For this compound, which is a polar molecule capable of hydrogen bonding (N-H), Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice.

-

Solubility: DMSO is a highly polar aprotic solvent that readily dissolves a wide range of organic compounds, including those with hydrogen bond donors.[8]

-

Signal Interference: The residual proton signal for DMSO-d₆ appears at ~2.50 ppm, and the water peak at ~3.33 ppm. These are typically clear of the aromatic and vinyl proton signals expected for the target molecule.[10]

-

N-H Exchange: The N-H proton of the cinnolinone ring is expected to be a broad singlet. In protic solvents like methanol-d₄, this proton can exchange with deuterium, leading to signal broadening or disappearance. DMSO-d₆ is non-protic and an excellent hydrogen bond acceptor, which slows this exchange and often results in a sharper, more easily observable N-H signal.

Visualization: Molecular Structure for NMR Assignment

Caption: Numbering scheme for this compound NMR assignments.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.[8]

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N1-H | 12.0 - 12.5 | br s | - | 1H |

| H-5 | 8.20 - 8.30 | d | JH5-H6 = ~9.0 | 1H |

| H-8 | 7.95 - 8.05 | dd | JH8-F7 = ~9.5, JH8-H6 = ~2.5 | 1H |

| H-3 | 7.85 - 7.95 | s | - | 1H |

| H-6 | 7.60 - 7.70 | ddd | JH6-H5 = ~9.0, JH6-F7 = ~5.5, JH6-H8 = ~2.5 | 1H |

Interpretation:

-

The N-H proton is expected far downfield due to deshielding from the adjacent carbonyl and its role as a hydrogen bond donor to the DMSO solvent. It will appear as a broad singlet.

-

The aromatic protons are distinguished by their coupling patterns. H-5 is a doublet, coupled only to H-6. H-8 is a doublet of doublets, showing large coupling to the fluorine at C-7 and smaller coupling to H-6.

-

H-6 is the most complex signal, a doublet of doublet of doublets, as it is coupled to H-5, H-8, and the fluorine at C-7.

-

H-3 is a singlet as it has no adjacent protons.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Position | Predicted δ (ppm) | C-F Coupling (JCF, Hz) | Notes |

| C-4 | 175 - 180 | - | Carbonyl carbon, most downfield. |

| C-7 | 160 - 165 | d, ¹JCF ≈ 250 | Carbon directly bonded to F; large one-bond coupling. |

| C-8a | 145 - 150 | d, ³JCF ≈ 8 | Quaternary carbon. |

| C-3 | 140 - 145 | - | Aromatic CH. |

| C-5 | 128 - 132 | d, ³JCF ≈ 9 | Aromatic CH. |

| C-4a | 120 - 125 | d, ²JCF ≈ 22 | Quaternary carbon. |

| C-6 | 115 - 120 | d, ²JCF ≈ 25 | Aromatic CH. |

| C-8 | 110 - 115 | d, ²JCF ≈ 23 | Aromatic CH. |

Interpretation:

-

The C-4 carbonyl is the most deshielded carbon.[11]

-

The most notable feature is the effect of the fluorine atom. C-7 , the carbon directly attached to fluorine, will appear as a doublet with a very large one-bond coupling constant (¹JCF).[12]

-

The neighboring carbons (C-6, C-8, C-8a, C-4a, C-5 ) will also appear as doublets due to smaller two-bond (²JCF) and three-bond (³JCF) couplings.

¹⁹F NMR Spectroscopy: Fluorine Verification

A ¹⁹F NMR spectrum provides direct and highly sensitive confirmation of the fluorine atom's presence and electronic environment.

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A common reference standard is CFCl₃ (trichlorofluoromethane) at 0 ppm.

Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C7-F | -110 to -120 | ddd | JF-H8 = ~9.5, JF-H6 = ~5.5 |

Interpretation:

-

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making this a very sensitive experiment.[13]

-

The chemical shift for an aryl fluoride is expected in this region.[14][15]

-

In a proton-coupled spectrum, the signal would be a doublet of doublet of doublets from coupling to H-8 and H-6. In a standard proton-decoupled spectrum, it will appear as a sharp singlet, confirming a single, unique fluorine environment.

Conclusion

The combination of High-Resolution Mass Spectrometry and multinuclear (¹H, ¹³C, ¹⁹F) NMR Spectroscopy provides a self-validating system for the complete and unambiguous structural characterization of this compound. HRMS confirms the elemental formula with high confidence, while the detailed analysis of NMR chemical shifts and coupling patterns maps the precise arrangement of atoms and functional groups. This rigorous spectroscopic data package is essential for establishing the identity and purity of the compound, forming the bedrock for any subsequent research in drug development and medicinal chemistry.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 8. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 9. How To [chem.rochester.edu]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. alfa-chemistry.com [alfa-chemistry.com]

Unlocking the Therapeutic Potential of 7-Fluorocinnolin-4(1H)-one: A Technical Guide to Target Identification and Validation

For distribution to researchers, scientists, and drug development professionals.

Abstract

The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 7-Fluorocinnolin-4(1H)-one, a member of this class, presents a promising starting point for novel drug discovery. However, its specific biological targets remain uncharacterized. This technical guide provides a comprehensive roadmap for the identification and validation of potential therapeutic targets for this compound. By leveraging knowledge from structurally related compounds, primarily fluoroquinolones and other cinnoline derivatives, we hypothesize a logical set of potential targets. This document outlines a systematic approach, combining in-silico modeling with robust in-vitro experimental validation, to elucidate the mechanism of action and unlock the therapeutic promise of this compound. We provide detailed, field-proven protocols for key assays, data interpretation guidelines, and a framework for advancing promising lead compounds through the early stages of the drug discovery pipeline.

Introduction: The Cinnoline Scaffold and the Promise of this compound

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention from medicinal chemists due to their diverse biological activities.[3][4] The core structure serves as a versatile template for the development of novel therapeutic agents.[5][6] The introduction of a fluorine atom at the 7-position and a ketone at the 4-position of the cinnoline ring, as in this compound, can significantly influence the compound's physicochemical properties and its interaction with biological targets. Fluorine substitution, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Given the nascent stage of research on this compound, a systematic and hypothesis-driven approach to target identification is paramount. This guide is structured to provide a logical and efficient workflow, from initial computational predictions to rigorous experimental validation.

Hypothesized Therapeutic Targets: An Evidence-Based Approach

Based on the established pharmacology of structurally analogous compounds, we propose the following primary and secondary potential therapeutic targets for this compound.

Primary Hypothesized Targets: Topoisomerases

The structural similarity of the cinnolin-4-one core to the quinolone ring system found in fluoroquinolone antibiotics strongly suggests that bacterial and human topoisomerases are high-priority targets.[7][8]

-

Bacterial DNA Gyrase and Topoisomerase IV (Antibacterial Activity): Fluoroquinolones exert their bactericidal effects by inhibiting these essential enzymes, leading to disruption of DNA replication and repair.[6][9] The fluorine substituent at a position analogous to the C-6 fluorine in many fluoroquinolones further strengthens this hypothesis.

-

Human Topoisomerase I and II (Anticancer Activity): Several cinnoline derivatives have demonstrated anticancer properties through the inhibition of human topoisomerases.[10] These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition can induce apoptosis in rapidly dividing cancer cells.

Secondary Hypothesized Targets

Based on the broader activities reported for cinnoline derivatives, the following targets warrant investigation:

-

Receptor Tyrosine Kinases (e.g., c-Met) (Anticancer Activity): Certain 4-oxo-1,4-dihydrocinnoline derivatives have been designed as c-Met inhibitors, a receptor tyrosine kinase often dysregulated in various cancers.[10]

-

Phosphodiesterases (PDEs) (Anti-inflammatory and other activities): Cinnoline-based compounds have been explored as inhibitors of PDEs, enzymes that play a crucial role in signal transduction pathways.[3]

The following diagram illustrates the proposed initial target investigation strategy:

Caption: Hypothesized target classes for this compound.

Target Validation Workflow: A Step-by-Step Guide

A multi-pronged approach combining computational and experimental methods is essential for robust target validation.[11] This workflow ensures a logical progression from broad screening to specific mechanistic studies.

Caption: A systematic workflow for target identification and validation.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key experimental assays outlined in the validation workflow.

In-Silico Analysis: Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound to the active sites of hypothesized targets.[12][13]

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structures of the target proteins (e.g., human topoisomerase I/II, bacterial DNA gyrase/topoisomerase IV, c-Met kinase) from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software.

-

Perform energy minimization of the ligand structure.

-

-

Molecular Docking:

-

Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the prepared protein binding site.[13]

-

Generate multiple docking poses and rank them based on the scoring function.

-

-

Analysis:

-

Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

-

Compare the predicted binding mode with that of known inhibitors of the target.

-

In-Vitro Biochemical Assays

Objective: To determine the inhibitory activity of this compound against human topoisomerase I and II.[14][15][16]

Protocol (Topoisomerase I Relaxation Assay): [15]

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, and varying concentrations of this compound.

-

Enzyme Addition: Add human topoisomerase I to initiate the reaction. Include a positive control (known inhibitor, e.g., camptothecin) and a negative control (no inhibitor).

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the supercoiled and relaxed forms of the plasmid DNA on an agarose gel.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band. Quantify the band intensities to determine the IC50 value.

Protocol (Topoisomerase II Decatenation Assay): [17]

-

Reaction Setup: Prepare a reaction mixture containing kinetoplast DNA (kDNA), assay buffer, ATP, and varying concentrations of this compound.

-

Enzyme Addition: Add human topoisomerase IIα to start the reaction. Include appropriate positive (e.g., etoposide) and negative controls.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Reaction Termination and Electrophoresis: Stop the reaction and analyze the products by agarose gel electrophoresis.

-

Analysis: Inhibition is observed as the failure to release decatenated minicircles from the kDNA network.

Objective: To assess the inhibitory effect of this compound on bacterial DNA gyrase and topoisomerase IV.[4][6][9]

Protocol (DNA Gyrase Supercoiling Assay): [11]

-

Reaction Setup: In a reaction mixture, combine relaxed pBR322 plasmid DNA, assay buffer, ATP, and a dilution series of this compound.

-

Enzyme Addition: Add E. coli DNA gyrase to initiate the supercoiling reaction. Use a known fluoroquinolone (e.g., ciprofloxacin) as a positive control.

-

Incubation: Incubate at 37°C for 1 hour.

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition is indicated by a decrease in the amount of supercoiled DNA.

Objective: To determine if this compound inhibits the kinase activity of c-Met.[2][8][18][19]

Protocol (Luminescent Kinase Assay): [20]

-

Reaction Setup: In a 96-well plate, add c-Met kinase, a suitable substrate (e.g., poly(Glu,Tyr)4:1), and varying concentrations of this compound.

-

Reaction Initiation: Add ATP to start the kinase reaction.

-

Incubation: Incubate at 30°C for a specified time (e.g., 45 minutes).

-

Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Objective: To screen for inhibitory activity of this compound against a panel of PDE enzymes.[3][7][21][22]

Protocol (Colorimetric or Luminescent Assay): [23]

-

Reaction Setup: In a microplate, combine a specific PDE isozyme, its cyclic nucleotide substrate (cAMP or cGMP), and different concentrations of this compound.

-

Incubation: Incubate at 30°C for a defined period.

-

Detection: Use a detection system to measure the amount of remaining substrate or the product formed. For example, a two-step enzymatic reaction can be used where the product of the PDE reaction is converted to a detectable signal (colorimetric or luminescent).

-

Analysis: Determine the inhibitory activity and IC50 for each PDE isozyme.

In-Vitro Cellular Assays

Objective: To evaluate the cytotoxic or cytostatic effects of this compound on relevant cancer cell lines and bacterial strains.[1][5][10][24][25]

Protocol (MTT or CellTiter-Glo® Assay for Cancer Cells):

-

Cell Seeding: Seed cancer cell lines (e.g., those known to be sensitive to topoisomerase inhibitors or with dysregulated c-Met signaling) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Viability Assessment:

-

MTT Assay: Add MTT reagent and incubate. Then, add a solubilizing agent and measure the absorbance.

-

CellTiter-Glo® Assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).[24]

-

-

Data Analysis: Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol (Broth Microdilution for Antibacterial Activity):

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterial strains (e.g., E. coli, S. aureus).

-

Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of IC50 and GI50/MIC values across different targets and cell lines.

Table 1: Example Data Summary for In-Vitro Biochemical Assays

| Target Enzyme | IC50 (µM) of this compound | Positive Control IC50 (µM) |

| Human Topoisomerase I | [Insert Value] | [Insert Value] (Camptothecin) |

| Human Topoisomerase IIα | [Insert Value] | [Insert Value] (Etoposide) |

| E. coli DNA Gyrase | [Insert Value] | [InsertValue] (Ciprofloxacin) |

| E. coli Topoisomerase IV | [Insert Value] | [Insert Value] (Ciprofloxacin) |

| c-Met Kinase | [Insert Value] | [Insert Value] (Crizotinib) |

| PDE4B | [Insert Value] | [Insert Value] (Roflumilast) |

Table 2: Example Data Summary for In-Vitro Cellular Assays

| Cell Line / Bacterial Strain | GI50 / MIC (µM) of this compound |

| HCT116 (Colon Cancer) | [Insert Value] |

| A549 (Lung Cancer) | [Insert Value] |

| Escherichia coli | [Insert Value] |

| Staphylococcus aureus | [Insert Value] |

Conclusion and Future Directions

This technical guide provides a robust and systematic framework for the initial exploration of the therapeutic potential of this compound. By following the outlined workflow of in-silico prediction and in-vitro validation, researchers can efficiently identify and characterize its primary biological targets. Positive identification of potent and selective activity against a validated therapeutic target will pave the way for lead optimization, further mechanistic studies, and preclinical development. The journey from a promising scaffold to a clinically viable drug is arduous, but a solid foundation in target identification and validation is the critical first step.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. promega.com [promega.com]

- 4. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 7. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.sg]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnrjournal.com [pnrjournal.com]

- 13. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. inspiralis.com [inspiralis.com]

- 16. inspiralis.com [inspiralis.com]

- 17. topogen.com [topogen.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. promega.com [promega.com]

- 21. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. content.abcam.com [content.abcam.com]

- 24. noblelifesci.com [noblelifesci.com]

- 25. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

The Synthetic Chemist's Guide to 7-Fluorocinnolin-4(1H)-one Derivatives and Analogs

A Senior Application Scientist's Perspective on Core Synthetic Strategies, Mechanistic Insights, and Practical Protocols for Drug Discovery

Abstract

The cinnolin-4(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] The strategic introduction of fluorine atoms into this core structure can significantly modulate physicochemical and biological properties, making 7-fluorocinnolin-4(1H)-one and its analogs attractive targets for drug discovery programs.[3][4] This in-depth technical guide provides a comprehensive overview of the synthesis of this compound derivatives. We will delve into the classical and modern synthetic methodologies, offering mechanistic insights into key transformations and providing detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the synthesis of this important class of compounds.

Introduction: The Significance of the Fluorinated Cinnolinone Core

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered considerable attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] The 4-oxo-cinnoline substructure is a key pharmacophore in many of these bioactive molecules.

The introduction of a fluorine atom at the 7-position of the cinnolinone ring is a strategic decision rooted in the principles of medicinal chemistry. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's:

-

Metabolic Stability: The C-F bond is resistant to metabolic cleavage, often leading to an improved pharmacokinetic profile.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with biological targets.

-

Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, potentially enhancing membrane permeability.[3]

This guide will focus on the practical aspects of synthesizing the this compound core and its subsequent derivatization, providing the reader with a robust toolkit for their research endeavors.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic disconnection of this compound derivatives points to the central challenge: the construction of the bicyclic cinnolinone core. Two primary strategies emerge:

-

Classical Cyclization Methods: These approaches, established in the annals of organic chemistry, rely on the intramolecular cyclization of appropriately substituted benzene derivatives. The Richter synthesis is a cornerstone of this approach.

-

Modern Transition-Metal Catalyzed Methods: More contemporary strategies leverage the power of transition metals, particularly palladium, to forge the key carbon-carbon and carbon-nitrogen bonds of the cinnolinone ring system.[7]

The choice of synthetic route will often depend on the availability of starting materials, desired substitution patterns, and scalability requirements.

Classical Synthesis: The Richter Cyclization

The Richter synthesis is a powerful and direct method for the preparation of 4-hydroxycinnolines from o-aminoarylpropiolic acids.[8] This approach is particularly well-suited for the synthesis of the this compound core.

Mechanistic Overview

The reaction proceeds through a two-step sequence:

-

Diazotization: The aromatic amine of the o-aminoarylpropiolic acid is converted to a diazonium salt using a nitrosating agent, typically sodium nitrite in an acidic medium.

-

Intramolecular Cyclization: The highly reactive diazonium salt undergoes an intramolecular nucleophilic attack by the alkyne moiety, leading to the formation of the cinnolinone ring.

The following diagram illustrates the mechanistic pathway of the Richter synthesis.

Caption: Mechanistic pathway of the Richter synthesis.

Synthesis of the Key Precursor: 2-Amino-4-fluorophenylpropiolic Acid

The successful execution of the Richter synthesis hinges on the availability of the requisite o-aminoarylpropiolic acid. The synthesis of 2-amino-4-fluorophenylpropiolic acid can be achieved from commercially available 2-amino-4-fluoropyridine through a multi-step sequence.

Step 1: Diazotization of 2-Amino-4-fluoropyridine

-

To a stirred solution of 2-amino-4-fluoropyridine (1.0 eq) in a suitable solvent (e.g., aqueous HBF4), add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

The resulting diazonium salt is typically used in the next step without isolation.

Step 2: Sonogashira Coupling

-

To the solution of the diazonium salt, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a suitable alkyne (e.g., trimethylsilylacetylene, 1.2 eq).

-

Add a base (e.g., triethylamine, 3.0 eq) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the silyl-protected alkyne.

Step 3: Deprotection and Hydrolysis

-

Treat the silyl-protected alkyne with a desilylating agent (e.g., TBAF or K2CO3 in methanol) to afford the terminal alkyne.

-

Hydrolyze the nitrile group (if applicable from the starting material) to the carboxylic acid using standard hydrolytic conditions (e.g., aqueous NaOH followed by acidification).

-

Purify the final product, 2-amino-4-fluorophenylpropiolic acid, by recrystallization.

Richter Cyclization to form Ethyl 7-Fluoro-4-hydroxycinnoline-3-carboxylate

With the key precursor in hand, the Richter cyclization can be performed to construct the cinnolinone core.

-

Dissolve 2-amino-4-fluorophenylpropiolic acid (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.

-

Heat the reaction mixture at reflux for 1-2 hours to ensure complete cyclization.

-

Cool the mixture and collect the precipitated product by filtration.

-

Wash the solid with water and then ethanol to afford the crude 7-fluoro-4-hydroxycinnoline-3-carboxylic acid.

-

Esterification of the carboxylic acid to the corresponding ethyl ester can be achieved using standard methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid).

Modern Approaches: Palladium-Catalyzed Synthesis

While classical methods are robust, modern palladium-catalyzed reactions offer alternative and often more versatile routes to the cinnolinone scaffold.[7] These methods typically involve the construction of the heterocyclic ring through C-C and C-N bond-forming reactions.

Palladium-Catalyzed Annulation

One promising approach involves the palladium-catalyzed [4+2] annulation of a suitable pyrazolone with an allenoate.[7] While this has been demonstrated for pyrazolone-fused cinnolines, the underlying principle of C-H activation and annulation could potentially be adapted for the synthesis of the core this compound ring system.

Caption: Generalized palladium-catalyzed annulation.

Further research in this area is warranted to develop a direct and efficient palladium-catalyzed route to 7-fluorocinnolin-4(1H)-ones.

Derivatization of the this compound Core

Once the core this compound structure is in hand, a variety of chemical transformations can be employed to synthesize a library of analogs for structure-activity relationship (SAR) studies.

N-Alkylation

The nitrogen at the 1-position of the cinnolinone ring is readily alkylated using a variety of alkylating agents.[9]

-

To a stirred suspension of ethyl 7-fluoro-4-hydroxycinnoline-3-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3, 1.5 eq).

-

Add the desired alkyl halide (e.g., ethyl iodide, 1.2 eq) and heat the reaction mixture at 60-80 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Hydrolysis of the Ester

The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which is a common functional group in many bioactive molecules.[9]

-

Dissolve the N-alkylated ethyl ester (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq).

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to obtain the desired product.

Amide Coupling

The carboxylic acid can be coupled with a variety of amines to generate a diverse library of amides.

-

To a stirred solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU or EDC/HOBt, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Add the desired amine (1.1 eq) and stir the reaction mixture at room temperature overnight.

-

Perform an aqueous workup and purify the product by column chromatography.

Data Summary

The following table summarizes typical yields for the key synthetic steps described in this guide.

| Step | Starting Material | Product | Typical Yield (%) |

| Richter Cyclization & Esterification | 2-Amino-4-fluorophenylpropiolic acid | Ethyl 7-fluoro-4-hydroxycinnoline-3-carboxylate | 60-75 |

| N-Alkylation | Ethyl 7-fluoro-4-hydroxycinnoline-3-carboxylate | Ethyl 1-alkyl-7-fluoro-4-oxocinnoline-3-carboxylate | 70-90 |

| Ester Hydrolysis | Ethyl 1-alkyl-7-fluoro-4-oxocinnoline-3-carboxylate | 1-Alkyl-7-fluoro-4-oxocinnoline-3-carboxylic acid | 85-95 |

| Amide Coupling | 1-Alkyl-7-fluoro-4-oxocinnoline-3-carboxylic acid | 1-Alkyl-7-fluoro-4-oxocinnoline-3-carboxamide | 65-85 |

Conclusion

The synthesis of this compound derivatives and analogs is a key area of research in medicinal chemistry. This technical guide has provided a detailed overview of the core synthetic strategies, with a focus on the reliable Richter cyclization for the construction of the central heterocyclic core. We have also outlined modern palladium-catalyzed approaches that hold promise for future synthetic innovations. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize and explore the chemical space around this important scaffold, ultimately contributing to the discovery of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cinnoline - Wikipedia [en.wikipedia.org]

- 9. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]

Whitepaper: An In-Depth Technical Guide to the In Silico Modeling of 7-Fluorocinnolin-4(1H)-one Binding

Abstract